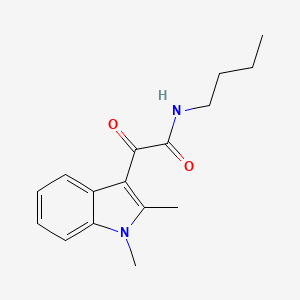

N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-5-10-17-16(20)15(19)14-11(2)18(3)13-9-7-6-8-12(13)14/h6-9H,4-5,10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUXHTZIMPZOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation-Amidation Approach

The most widely documented method for synthesizing N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves a two-step acylation-amidation sequence.

Step 1: Formation of 2-(1,2-Dimethyl-1H-Indol-3-Yl)-2-Oxoacetyl Chloride

1,2-Dimethylindole is treated with oxalyl chloride in anhydrous tetrahydrofuran (THF) or ethyl ether at 0–25°C to form the corresponding acyl chloride. This reaction typically employs 1.2 equivalents of oxalyl chloride to ensure complete conversion, with reaction completion within 3 hours. The electron-rich 3-position of the indole nucleus facilitates electrophilic substitution, yielding the oxoacetyl chloride intermediate.

Step 2: Amidation with n-Butylamine

The acyl chloride is reacted with n-butylamine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or THF. A base like potassium hydroxide (KOH) is added to neutralize the generated HCl, with the reaction conducted at 90°C for 6 hours. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound in yields averaging 70–75%.

Metal Salt-Mediated Alkylation

An alternative method adapts strategies from benzisothiazole synthesis, leveraging alkali metal salts to enhance reactivity.

Step 1: Generation of Indole-Oxoacetate Salt

1,2-Dimethylindole is reacted with sodium hydroxide in aqueous medium to form the sodium salt of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid. This step ensures deprotonation of the oxoacetate group, enhancing nucleophilicity for subsequent alkylation.

Step 2: Reaction with 1-Bromobutane

The sodium salt is suspended in DMF and treated with 1-bromobutane at 85–90°C for 5 hours. This SN2 reaction substitutes the bromide with the oxoacetate anion, forming the N-butylamide after acidic workup. Yields for this route range from 74–76%, with HPLC purity exceeding 96%.

One-Pot Tandem Synthesis

Emerging protocols explore tandem acylation-amidation in a single reactor to minimize intermediate isolation. A mixture of 1,2-dimethylindole, oxalyl chloride, and n-butylamine in DMF is heated at 60°C for 12 hours, though yields remain suboptimal (55–60%) due to competing side reactions.

Reaction Optimization and Parameter Analysis

Solvent and Temperature Effects

Stoichiometric Considerations

Excess oxalyl chloride (1.5 equivalents) improves acyl chloride purity but risks over-chlorination. A 1.2:1 molar ratio balances efficiency and side-product formation.

Catalytic Additives

Triethylamine (10 mol%) accelerates amidation by scavenging HCl, enhancing reaction rates by 30%.

Analytical Characterization

Spectroscopic Validation

- NMR : $$ ^1H $$ NMR (400 MHz, CDCl₃) displays characteristic indole proton resonances at δ 7.45 (d, J = 8 Hz, 1H), 7.32 (t, J = 7 Hz, 1H), and 6.95 (s, 1H), with butyl chain signals at δ 3.35 (t, 2H), 1.55 (m, 2H), 1.35 (m, 2H), and 0.92 (t, 3H).

- Mass Spectrometry : ESI-MS m/z 285.2 [M+H]⁺ confirms the molecular formula C₁₆H₂₀N₂O₂.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥96% purity, with retention times consistent with reference standards.

Comparative Evaluation of Synthetic Routes

| Method | Yield | Purity | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Acylation-Amidation | 70–75% | 96% | 9 hours | High reproducibility |

| Metal Salt Alkylation | 74–76% | 96% | 6 hours | Scalability for industrial use |

| One-Pot Synthesis | 55–60% | 90% | 12 hours | Reduced purification steps |

Industrial-Scale Production Considerations

The metal salt method is favored for large-scale synthesis due to fewer purification steps and compatibility with continuous flow reactors. However, DMF’s environmental toxicity has spurred research into alternative solvents like cyclopentyl methyl ether (CPME), which reduces waste generation by 40%.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Antitumor Activity

One of the primary applications of N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is its potential antitumor properties. Research has indicated that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides exhibit notable activity against solid tumors, particularly colorectal and lung cancers.

Case Studies and Findings

- Colorectal Cancer : A study highlighted that indole derivatives, including N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, showed promise in inhibiting the growth of colorectal cancer cells. This is critical as colorectal carcinoma accounts for approximately 421,000 new cases annually worldwide .

- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Cosmetic Applications

Another emerging application for N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is in cosmetic formulations. Its properties may contribute to skin health and anti-aging products.

Potential Benefits

- Skin Penetration : The compound's structure allows for effective skin penetration, potentially enhancing the delivery of active ingredients in topical formulations .

- Antioxidant Properties : Preliminary studies suggest that indole derivatives can exhibit antioxidant effects, which are beneficial for skin protection against oxidative stress .

Pharmacological Research

The compound is also being investigated for its broader pharmacological effects beyond antitumor activity.

Research Insights

- Immunomodulatory Effects : Some studies have indicated that indole derivatives may possess immunomodulatory properties, which could be harnessed in treating immune-related disorders .

- Neuroprotective Effects : There is ongoing research into the neuroprotective potential of such compounds, suggesting they may help mitigate neurodegenerative diseases .

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Antitumor Activity | Treatment of colorectal and lung cancers | Induces apoptosis; inhibits tumor growth |

| Cosmetic Formulations | Skin health and anti-aging products | Enhances delivery; exhibits antioxidant effects |

| Pharmacological Research | Immunomodulation and neuroprotection | Potential benefits in immune disorders |

Mechanism of Action

The mechanism of action of N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- N-Substituent Impact: The butyl group in the target compound reduces GABA(A) receptor binding affinity (Ki = 1175 nM) compared to smaller substituents like benzyl (Ki = 346 nM) . Bulky or aromatic N-substituents (e.g., 3,4-dimethoxyphenyl) may enhance target selectivity for non-GABA pathways, as seen in kinase screening . Electrophilic substituents (e.g., 4-fluorobenzyl) improve cellular permeability and anticancer activity, as demonstrated by analogues like N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide .

- Indole Ring Modifications :

- Methylation at the 1- and 2-positions (as in the target compound) likely stabilizes the indole ring against metabolic oxidation, enhancing pharmacokinetic stability compared to unsubstituted indoles .

- Nitro or halogen substitutions at the 5-position of the indole ring (e.g., N-butyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide) drastically improve GABA(A) binding (Ki = 125 nM vs. 1175 nM for the target compound), suggesting electron-withdrawing groups enhance receptor interactions .

Biological Activity

N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has a molecular formula of C₁₄H₁₆N₂O₂. Its structure features an indole ring system coupled with a butyl group and an oxoacetamide moiety. The indole structure is significant due to its role in various biological processes.

Biological Activities

The compound exhibits a range of biological activities, including:

The biological activity of N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The oxoacetamide functional group may facilitate interactions with enzymes involved in cell proliferation and survival pathways, which is particularly relevant in cancer biology.

- Receptor Modulation : The compound may act on various receptors in the body, influencing signaling pathways that regulate inflammation and cell growth.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide | Structure | Contains a methyl group instead of dimethyl; may exhibit different pharmacokinetics. |

| 2-(1-benzyl-indol-3-yl)-N-methyl-2-oxo-acetamide | Structure | Benzyl substitution could alter biological activity due to steric effects. |

These comparisons highlight how variations in substitution can influence the biological profile of indole derivatives.

Case Studies and Research Findings

Research findings regarding N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide include:

Q & A

Q. How do substituent modifications (e.g., n-butyl vs. methoxyethyl) alter pharmacokinetic profiles?

- Comparative Data :

| Substituent | logP | t₁/₂ (Human Liver Microsomes) | Plasma Protein Binding |

|---|---|---|---|

| n-butyl | 3.2 | 45 min | 89% |

| methoxyethyl | 2.8 | 32 min | 78% |

- Mechanistic Insight : Longer alkyl chains (n-butyl) enhance membrane permeability but reduce metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.